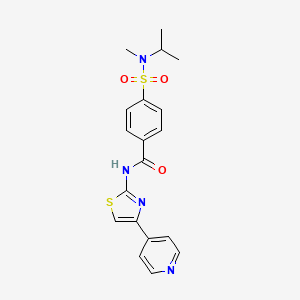

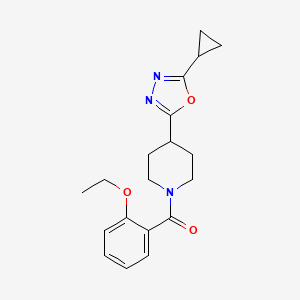

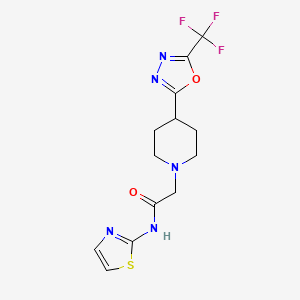

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-ethoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-ethoxyphenyl)methanone is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in the treatment of various diseases.

Applications De Recherche Scientifique

Antitubercular Activities

Research has demonstrated the synthesis of cyclopropyl methanols and their derivatives, showcasing significant antitubercular activities against Mycobacterium tuberculosis H37Rv. One particular derivative showed promising results in killing intracellular bacilli in mouse bone marrow-derived macrophages and was active against multidrug-resistant (MDR), extensively drug-resistant (XDR), and rifampicin-resistant clinical isolates, highlighting its potential as a novel antitubercular agent (S. S. Bisht et al., 2010).

Antimicrobial Activity

A study on the synthesis of new pyridine derivatives showed variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This research contributes to the understanding of the potential use of such compounds in addressing microbial resistance (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Crystal Packing Analysis

Investigation into the crystal packing of 1,2,4-oxadiazole derivatives revealed the significant role of lone pair-π interaction and halogen bonding in their supramolecular architectures. This study provides insights into how non-covalent interactions contribute to the stability and formation of solid-state architectures of such compounds (Kartikay Sharma et al., 2019).

Selective Estrogen Receptor Modulator (SERM)

Research into selective estrogen receptor modulators (SERMs) led to the discovery of a compound with increased estrogen antagonist potency. This compound demonstrated potent inhibitory effects on uterine proliferative response and a protective effect on bone, suggesting its potential as a novel SERM with applications in hormone-related therapies (A. Palkowitz et al., 1997).

Synthesis and Structural Exploration

A novel bioactive heterocycle was synthesized and characterized, showing potential antiproliferative activity. The study utilized spectroscopic techniques and X-ray diffraction studies for structural confirmation, contributing to the development of new therapeutic agents (S. Benaka Prasad et al., 2018).

Mécanisme D'action

Oxadiazoles

This compound contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Piperidines

This compound also contains a piperidine ring, which is a heterocyclic compound consisting of a six-membered ring containing five carbon atoms and one nitrogen atom. Piperidine is a key part of many pharmaceuticals and alkaloids, which can influence the compound’s pharmacological properties .

Cyclopropyl group

The presence of a cyclopropyl group (a three-membered carbon ring) could influence the compound’s conformation and reactivity, potentially affecting its interaction with biological targets .

Propriétés

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-2-24-16-6-4-3-5-15(16)19(23)22-11-9-14(10-12-22)18-21-20-17(25-18)13-7-8-13/h3-6,13-14H,2,7-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZLTIRSEGOXGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2535504.png)

![methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine](/img/structure/B2535505.png)

![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2535506.png)

![N-[1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide](/img/structure/B2535507.png)

![2-(4-methylthiazol-2-yl)-3-oxo-4-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butanenitrile oxalate](/img/structure/B2535513.png)

![N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2535516.png)